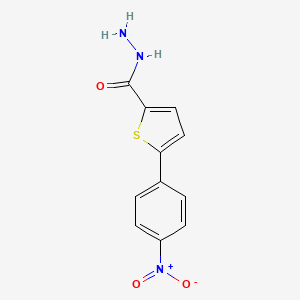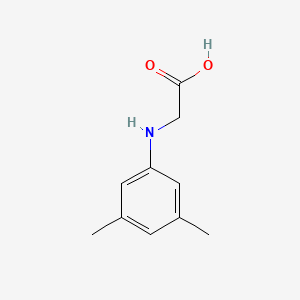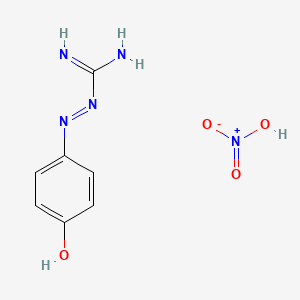![molecular formula C11H12N4O2S B14148534 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide CAS No. 1310351-12-2](/img/structure/B14148534.png)
2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring, a thiophene ring, and an acetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multi-step organic reactions. One common method involves the condensation of 5-hydroxy-3-pyrazolecarboxaldehyde with thiophene-2-carbaldehyde in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in ethanol or methanol as solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process.
化学反応の分析
Types of Reactions
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyrazole ring can be oxidized to form a carbonyl group.
Reduction: The imine bond can be reduced to form an amine.
Substitution: The thiophene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 2-(5-oxo-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide.
Reduction: Formation of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazine.
Substitution: Formation of various substituted thiophene derivatives.
科学的研究の応用
2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The pyrazole and thiophene rings play a crucial role in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(furan-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(pyridin-2-yl)ethylidene]acetohydrazide
- 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(benzothiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
What sets 2-(5-hydroxy-1H-pyrazol-3-yl)-N’-[(1Z)-1-(thiophen-2-yl)ethylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both pyrazole and thiophene rings allows for diverse interactions with molecular targets, making it a valuable compound for various applications.
特性
CAS番号 |
1310351-12-2 |
|---|---|
分子式 |
C11H12N4O2S |
分子量 |
264.31 g/mol |
IUPAC名 |
2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(Z)-1-thiophen-2-ylethylideneamino]acetamide |
InChI |
InChI=1S/C11H12N4O2S/c1-7(9-3-2-4-18-9)12-14-10(16)5-8-6-11(17)15-13-8/h2-4,6H,5H2,1H3,(H,14,16)(H2,13,15,17)/b12-7- |
InChIキー |
UOYHZPUVWOXHEG-GHXNOFRVSA-N |
異性体SMILES |
C/C(=N/NC(=O)CC1=CC(=O)NN1)/C2=CC=CS2 |
正規SMILES |
CC(=NNC(=O)CC1=CC(=O)NN1)C2=CC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(1,3-Benzodioxol-5-ylmethylideneamino)phenyl]sulfonylaniline](/img/structure/B14148455.png)

![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)
![2,3-Dimethyl-1H-pyrrolo[3,2-h]quinoline](/img/structure/B14148463.png)

![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)






![1-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclohexanecarboxamide](/img/structure/B14148518.png)

